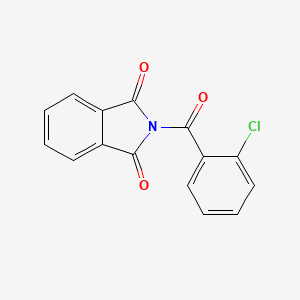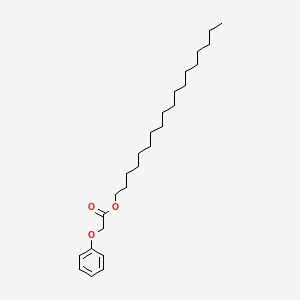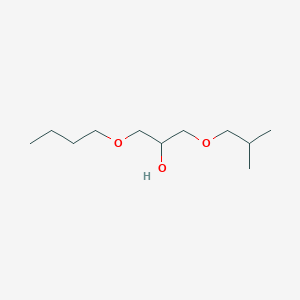
1-Butoxy-3-(2-methylpropoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-(2-methylpropoxy)propan-2-OL is an organic compound with the molecular formula C10H22O3. It is a type of ether alcohol, characterized by the presence of both ether and alcohol functional groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-(2-methylpropoxy)propan-2-OL typically involves the reaction of 1-butoxypropan-2-ol with 2-methylpropyl alcohol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the etherification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3-(2-methylpropoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary alcohols.
Substitution: Ether derivatives with different alkyl groups.
Scientific Research Applications
1-Butoxy-3-(2-methylpropoxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-(2-methylpropoxy)propan-2-OL involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. In biochemical applications, it may interact with enzymes or cellular membranes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-2-propanol: Similar in structure but lacks the 2-methylpropoxy group.
Dipropylene glycol monobutyl ether: Contains two propylene glycol units and a butyl ether group.
2-Propanol, 1-(2-butoxy-1-methylethoxy): Similar structure with a different arrangement of ether groups.
Uniqueness
1-Butoxy-3-(2-methylpropoxy)propan-2-OL is unique due to its specific combination of butoxy and 2-methylpropoxy groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solvent characteristics.
Properties
CAS No. |
113560-35-3 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-butoxy-3-(2-methylpropoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-13-8-11(12)9-14-7-10(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
AAERCZXNGKLGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
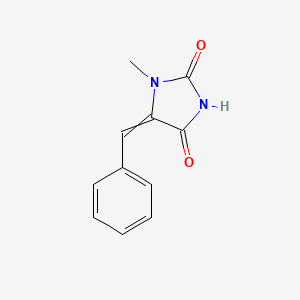
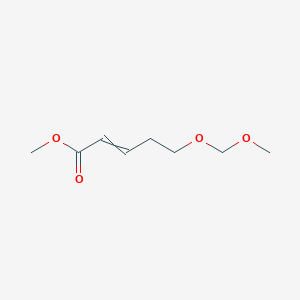
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
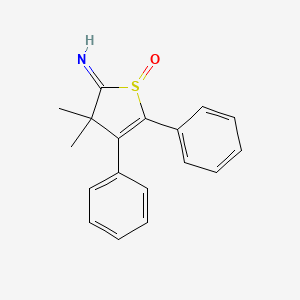
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
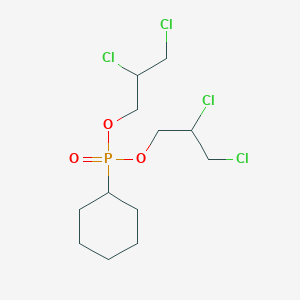
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
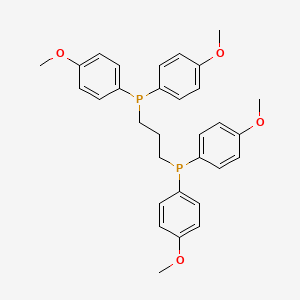
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
